(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWRCHTSALJTF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Pyrrolidine Scaffolds in Bioactive Compound Discovery
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine (B122466), is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, and has long been a cornerstone in the discovery of bioactive compounds. nih.govfrontiersin.org Its prevalence in nature, found in the leaves of tobacco (as nicotine) and carrots, has inspired medicinal chemists for decades. mappingignorance.org The pyrrolidine ring is a versatile scaffold due to several key features: its three-dimensional, non-planar structure which allows for the exploration of chemical space, and the presence of up to four stereogenic centers, which provides a high degree of stereochemical diversity. nih.govresearchgate.net
Historically, the pyrrolidine scaffold has been identified in numerous natural alkaloids with a wide range of biological activities. mdpi.com This has led to extensive efforts in synthetic chemistry to both isolate these natural products and to create novel derivatives with improved pharmacological properties. rsc.org The amino acid L-proline, which contains a pyrrolidine ring, is a common and valuable chiral building block for the stereoselective synthesis of these complex molecules. nih.govrsc.org
The evolution of pyrrolidine scaffolds in drug discovery has seen a shift from simple derivatives to more complex, multi-functionalized molecules. frontiersin.org Modern drug design often utilizes the pyrrolidine core to correctly orient pharmacophoric groups in three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen make it a prime position for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov
Table 1: Examples of Bioactive Natural Products Containing a Pyrrolidine Scaffold
| Natural Product | Source | Noted Biological Activity |
| Nicotine | Plants (e.g., Tobacco) | Antioxidant, anti-inflammatory nih.gov |
| Scalusamide A | Marine organisms | Antimicrobial, antifungal nih.gov |
| (R)-Bgugaine | Microorganisms | Antimicrobial, antifungal nih.gov |
| 1,4-dideoxy-1,4-imino-d-ribitol | Plants | Anticancer nih.gov |
| Aegyptolidine A | Microorganisms | Anticancer nih.gov |
Significance of Chloroacetamide Moieties in Covalent Inhibition and Molecular Probe Development
The chloroacetamide group is a key electrophilic "warhead" used in the design of targeted covalent inhibitors and molecular probes. rsc.org Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and high potency. nih.gov The chloroacetamide moiety functions by reacting with nucleophilic amino acid residues on the protein surface, most commonly cysteine, and in some cases, histidine. acs.orgnih.govnih.gov
The utility of chloroacetamides in chemical biology stems from their moderate reactivity. jst.go.jp They are stable enough to allow for selective targeting of a specific protein, yet reactive enough to form a covalent bond under physiological conditions. jst.go.jp This controlled reactivity minimizes off-target effects, a common concern with more reactive electrophiles. jst.go.jp
In the context of molecular probe development, the chloroacetamide group can be appended to a ligand that recognizes a specific protein. uochb.cz Upon binding, the chloroacetamide reacts with a nearby nucleophilic residue, covalently labeling the protein. This strategy is valuable for identifying and studying the function of proteins in complex biological systems, such as in activity-based protein profiling (ABPP). jst.go.jp Researchers have successfully used chloroacetamide-modified nucleotides and RNA to cross-link with and identify RNA-binding proteins. nih.govuochb.czresearchgate.net
Table 2: Applications of the Chloroacetamide Moiety in Chemical Biology
| Application | Mechanism of Action | Example Research Area |
| Covalent Inhibition | Forms an irreversible covalent bond with a nucleophilic amino acid (typically cysteine) in the target protein's active or allosteric site. nih.gov | Cancer therapy (e.g., inhibiting kinases or proteases), nih.govresearchgate.net antiviral agents. medchemexpress.com |
| Molecular Probes | Covalently attaches a reporter molecule (e.g., fluorophore, biotin) to a target protein for detection, identification, or functional studies. uochb.cz | Proteomics, identifying enzyme substrates, mapping protein-protein interactions. jst.go.jp |
| Activity-Based Protein Profiling (ABPP) | Used in probes that selectively label active enzymes in a complex proteome based on their catalytic mechanism. jst.go.jp | Drug discovery, identifying new therapeutic targets. jst.go.jp |
| Cross-linking Agents | Covalently links interacting biomolecules (e.g., protein-protein, protein-nucleic acid) to study their interactions and complexes. acs.orgnih.gov | Structural biology, studying cellular signaling pathways. acs.org |
Structural Features and Stereochemical Importance of S N 1 Benzylpyrrolidin 3 Yl 2 Chloroacetamide
The structure of (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide incorporates several key features that are critical to its potential biological activity. These include the pyrrolidine (B122466) ring, the stereochemistry at the 3-position, the N-benzyl group, and the chloroacetamide tail.
Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring is non-planar and can adopt various puckered conformations. nih.gov This three-dimensionality is a significant advantage in drug design, allowing for more precise interactions with the complex surfaces of biological macromolecules. nih.gov
Stereochemistry: The "(S)" designation indicates a specific stereoisomer at the chiral center at the 3-position of the pyrrolidine ring. The spatial orientation of the substituents on the pyrrolidine ring is crucial, as enantiomers of a drug can have vastly different biological activities, potencies, and metabolic profiles due to the chiral nature of their protein targets. nih.govmappingignorance.org The specific stereochemistry dictates how the molecule fits into a binding pocket and interacts with amino acid residues. researchgate.netnih.gov
Chloroacetamide Moiety: As discussed, this group is a reactive electrophile capable of forming a covalent bond with nucleophilic residues like cysteine. rsc.org Its presence suggests that the compound is likely designed as a covalent inhibitor or a molecular probe.
The combination of a specific stereoisomer of a substituted pyrrolidine scaffold with a reactive chloroacetamide warhead allows for the design of highly specific and potent chemical tools for biological research.
Derivatives and Analogues of S N 1 Benzylpyrrolidin 3 Yl 2 Chloroacetamide for Research Applications
Synthesis and Biological Evaluation of Pyrrolidine-Based Analogues
The synthesis of pyrrolidine-based analogues of (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide is a key area of research aimed at exploring structure-activity relationships (SAR) and developing compounds with tailored biological activities. The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active compounds, and its stereochemistry and substitution patterns play a crucial role in determining the pharmacological profile. uochb.czacs.orgacs.org
The general synthetic approach to these analogues often involves the functionalization of a pre-formed pyrrolidine ring, such as L-proline or 4-hydroxy-L-proline, which serve as chiral synthons. acs.org A common synthetic route to the parent compound and its analogues involves the N-benzylation of a suitable 3-aminopyrrolidine (B1265635) precursor, followed by acylation with 2-chloroacetyl chloride or a related activated carboxylic acid. Modifications to this core structure can be systematically introduced to probe their impact on biological activity.
For instance, variations in the substituent on the pyrrolidine nitrogen can modulate the compound's interaction with its biological targets. While the benzyl (B1604629) group is a common starting point, researchers have explored a range of substituted benzyl groups and other aromatic or aliphatic moieties to fine-tune the electronic and steric properties of the molecule.
The biological evaluation of these analogues often involves screening against a panel of biological targets to identify potential therapeutic applications. For example, derivatives of 1-benzyl-3-aminopyrrolidine have been investigated as potential neuroleptic agents. In these studies, the introduction of specific substituents on the benzamide (B126) portion of the molecule led to compounds with significantly enhanced activity compared to linear analogues.
The following table summarizes key structural modifications and their reported impact on biological activity for pyrrolidine-based compounds, providing a framework for the rational design of novel analogues of this compound.
| Modification Site | Structural Change | Observed Impact on Biological Activity |
| Pyrrolidine Nitrogen | Substitution of benzyl group with other aryl or alkyl groups | Modulates binding affinity and selectivity for various receptors. |
| Pyrrolidine Ring | Introduction of substituents at other positions | Influences conformational preferences and interactions with target proteins. |
| Acetamide (B32628) Moiety | Replacement of the chloroacetyl group with other acyl groups | Alters reactivity and potential for covalent modification of biological targets. |
Functionalization at the Benzyl Group and Pyrrolidine Ring Positions
Functionalization of the this compound scaffold at the benzyl group and various positions on the pyrrolidine ring is a key strategy for developing analogues with diverse research applications. These modifications can be used to modulate the compound's physicochemical properties, introduce reporter groups, or attach reactive moieties for target identification studies.
Functionalization of the Benzyl Group:
The benzyl group offers a readily accessible site for chemical modification. The aromatic ring can be substituted with a variety of functional groups, including:
Electron-donating and electron-withdrawing groups: These can be used to fine-tune the electronic properties of the molecule, which can in turn affect its binding affinity for biological targets.
Halogens: Introduction of halogens such as fluorine, chlorine, or bromine can enhance metabolic stability and modulate lipophilicity.
Alkoxy groups: These can improve solubility and provide handles for further functionalization.
Nitro groups: These can be reduced to amines, providing a point of attachment for other molecules.
Functionalization of the Pyrrolidine Ring:
The pyrrolidine ring itself can be functionalized at positions other than the nitrogen and the 3-position. This can be achieved through various synthetic strategies, including:
Substitution at the 2- and 4-positions: Introduction of substituents at these positions can be used to explore the steric requirements of the binding pocket of a target protein.
Introduction of unsaturation: The synthesis of pyrroline (B1223166) or pyrrole (B145914) analogues can alter the conformation and electronic properties of the molecule.
Ring-opening and closing strategies: These can be employed to create novel heterocyclic systems based on the pyrrolidine scaffold.
The following table provides examples of functionalization strategies that can be applied to the this compound scaffold.
| Position of Functionalization | Type of Modification | Potential Application |
| Benzyl Group (para-position) | Introduction of an azide (B81097) or alkyne group | Click chemistry for bioconjugation. |
| Benzyl Group (ortho- or meta-position) | Substitution with a hydroxyl or amino group | Attachment of fluorescent dyes or other reporter groups. |
| Pyrrolidine Ring (4-position) | Introduction of a methyl or hydroxyl group | Probing steric and hydrogen-bonding interactions with a target. |
Development of Photoaffinity Labels and Bioconjugates for Target Identification
A crucial application of derivatizing this compound is the creation of photoaffinity labels and bioconjugates for the identification and characterization of its biological targets. These powerful research tools enable the covalent labeling and subsequent isolation of interacting proteins.
Photoaffinity Labels:
Photoaffinity labeling is a technique that uses a photoreactive probe to covalently bind to its target upon activation with light. nih.gov A photoaffinity label based on this compound would typically incorporate three key components:
The this compound scaffold: This serves as the recognition element that directs the probe to its specific binding site.
A photoreactive group: This is a chemical moiety that becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby amino acid residues. Common photoreactive groups include diazirines, benzophenones, and aryl azides. nih.gov
A reporter tag: This is a functional group that facilitates the detection and isolation of the labeled protein. A common reporter tag is biotin, which can be captured with high affinity by streptavidin-coated beads. An alkyne or azide group can also be incorporated for subsequent "click" chemistry-based ligation to a reporter molecule.
The design of a photoaffinity probe requires careful consideration of the placement of the photoreactive group and the reporter tag to minimize disruption of the probe's binding to its target. The chloroacetamide moiety itself can also act as a reactive handle for bioconjugation, as it can react with nucleophilic residues such as cysteine and histidine on proteins. uochb.czacs.orgacs.orgnih.govnih.gov
Bioconjugates:
Bioconjugation involves the attachment of a molecule of interest to a biological macromolecule, such as a protein or nucleic acid. Analogues of this compound can be designed as bioconjugates to deliver the compound to specific cellular compartments or to study its interactions with other molecules in a cellular context.
For example, the chloroacetamide group can be used to attach the molecule to a cell-penetrating peptide, facilitating its entry into cells. Alternatively, the benzyl group can be functionalized with a reactive group that allows for conjugation to a fluorescent dye, enabling the visualization of the compound's subcellular localization by microscopy.
The following table outlines potential strategies for the development of photoaffinity labels and bioconjugates based on the this compound scaffold.
| Type of Probe | Key Features | Research Application |
| Photoaffinity Label | Contains a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). | Covalent labeling and identification of the direct binding targets of the compound. |
| Bioconjugate | The compound is attached to a carrier molecule (e.g., a peptide or a fluorescent dye). | Targeted delivery to specific cells or organelles; visualization of subcellular distribution. |
Prodrug Strategies for Modulating Intracellular Delivery in Research Settings
Prodrug strategies can be employed to enhance the utility of this compound and its analogues as research tools by modulating their intracellular delivery and release. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ijpcbs.com In a research setting, this approach can be used to achieve controlled spatial and temporal release of the active molecule within cells.
Enzyme-Cleavable Prodrugs:
One common prodrug strategy involves the use of enzyme-cleavable linkers. escholarship.orgnih.gov In this approach, the parent compound is modified with a chemical moiety that is a substrate for a specific intracellular enzyme. This allows for the targeted release of the active compound in cellular compartments where the enzyme is present.
For example, the amide bond of this compound could be masked with a group that is cleaved by intracellular proteases, such as cathepsins, which are abundant in lysosomes. nih.gov This would result in the accumulation of the prodrug in lysosomes, followed by the release of the active compound within this organelle.
pH-Sensitive Prodrugs:
Another strategy involves the use of pH-sensitive linkers that are stable at physiological pH but are cleaved in the acidic environment of specific organelles, such as endosomes and lysosomes. escholarship.org This can be achieved by incorporating acid-labile groups, such as acetals or ketals, into the prodrug structure.
Redox-Sensitive Prodrugs:
The intracellular environment is generally more reducing than the extracellular space. This redox potential difference can be exploited for targeted drug release by using linkers that are cleaved under reducing conditions. Disulfide bonds are a common example of redox-sensitive linkers that are stable in the oxidizing extracellular environment but are readily cleaved by intracellular glutathione (B108866).
The following table summarizes different prodrug strategies that could be applied to this compound for research purposes.
| Prodrug Strategy | Cleavage Stimulus | Potential Application in Research |
| Enzyme-Cleavable Linker | Specific intracellular enzymes (e.g., cathepsins, esterases). | Targeted release of the compound in specific organelles (e.g., lysosomes). |
| pH-Sensitive Linker | Acidic pH of endosomes and lysosomes. | Release of the compound upon cellular uptake via endocytosis. |
| Redox-Sensitive Linker | Reducing environment of the cytoplasm. | Cytosolic delivery of the active compound. |
By employing these prodrug strategies, researchers can gain greater control over the intracellular concentration and localization of this compound and its analogues, thereby enabling more precise investigations of their biological effects.
Advanced Spectroscopic and Computational Methodologies for S N 1 Benzylpyrrolidin 3 Yl 2 Chloroacetamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide. Techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and chloroacetyl groups, and the protons within the pyrrolidine (B122466) ring.
¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the complete molecular framework, including the carbonyl carbon of the acetamide (B32628) group. nih.gov Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity between protons and carbons, confirming the precise assembly of the molecule.
Table 1: Predicted NMR Data for this compound This table presents hypothetical yet chemically plausible NMR shift values based on data from analogous structures. rsc.org
| Atom Type | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H NMR | 7.25-7.40 | Aromatic protons (benzyl group) |
| ¹H NMR | 4.30-4.45 | Pyrrolidine CH-N |
| ¹H NMR | 4.10 | Chloroacetamide CH₂ |
| ¹H NMR | 3.65 | Benzyl CH₂ |
| ¹H NMR | 2.50-3.10 | Pyrrolidine CH₂ groups |
| ¹H NMR | 1.80-2.20 | Pyrrolidine CH₂ groups |
| ¹³C NMR | 166.0 | Carbonyl (C=O) |
| ¹³C NMR | 138.0 | Aromatic quaternary carbon |
| ¹³C NMR | 127.0-129.0 | Aromatic CH carbons |
| ¹³C NMR | 60.5 | Benzyl CH₂ |
| ¹³C NMR | 55.0-58.0 | Pyrrolidine CH₂ groups |
| ¹³C NMR | 48.0 | Pyrrolidine CH |
| ¹³C NMR | 42.5 | Chloroacetamide CH₂ |
X-ray Crystallography and Protein-Ligand Co-crystal Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. By growing a suitable single crystal of this compound and analyzing its diffraction pattern of X-rays, researchers can obtain precise coordinates for every atom. This technique provides definitive proof of stereochemistry and detailed conformational information, such as bond lengths, bond angles, and torsion angles. For instance, in the crystal structure of a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the peripheral benzyl group was found to be twisted out of the plane of the central acetamide group, with specific torsion angles of -58.8 (3)° and 65.0 (2)°. nih.gov This level of detail is crucial for understanding the molecule's shape and potential interactions.
Of even greater significance is the determination of protein-ligand co-crystal structures. This involves crystallizing the compound while it is bound to its biological target (e.g., an enzyme or receptor). The resulting structure reveals the exact binding mode, orientation, and specific molecular interactions (like hydrogen bonds and hydrophobic contacts) between the compound and the target's active site. This information is invaluable for structure-based drug design, enabling rational modifications to the compound to improve its binding affinity and selectivity.
Mass Spectrometry for Metabolite Identification and Proteomic Applications in Research
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for studying the fate of this compound in biological systems. ijpras.com In metabolite identification studies, the compound is incubated with liver microsomes, hepatocytes, or administered in vivo, and biological samples (plasma, urine) are analyzed. High-resolution mass spectrometry (HRMS) can detect the parent compound and its metabolites, providing accurate mass measurements that help determine their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the ions, yielding structural information to identify the sites of metabolic modification.
Table 2: Hypothetical Metabolites of this compound This table lists potential metabolic transformations that could be identified by mass spectrometry.
| Metabolic Reaction | Description |
|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the benzyl ring or pyrrolidine ring. |
| N-debenzylation | Removal of the benzyl group from the pyrrolidine nitrogen. |
| Dechlorination | Replacement of the chlorine atom, potentially with a hydroxyl group. |
In the field of proteomics, MS can be used to identify the protein targets of this compound. In chemical proteomics, a modified version of the compound might be used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then digested and identified using sophisticated MS techniques, providing direct evidence of the compound's molecular targets and mechanism of action.
Molecular Dynamics Simulations and Free Energy Calculations of Compound-Target Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wustl.edu Once a model of the compound bound to its target is available (either from co-crystallography or molecular docking), MD simulations can provide insights into the dynamic nature of their interaction. These simulations can reveal how the compound and protein move and flex, the stability of key interactions, and the role of water molecules in the binding site.
Following MD simulations, free energy calculations can be performed to provide a quantitative estimate of the binding affinity between the compound and its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) analyze the simulation trajectories to calculate the free energy of binding (ΔG_bind). nih.gov These calculations are instrumental in ranking different derivatives of a compound, helping to prioritize which molecules should be synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. kg.ac.rs For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.govnih.gov
The process involves calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical model is then generated that correlates these descriptors with the measured biological activity. This model can then be used to predict the activity of novel compounds based solely on their structure, guiding the design of more potent molecules. semanticscholar.org
Table 3: Common Molecular Descriptors Used in QSAR Studies for Chloroacetamide Analogs
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Steric | Molecular Volume | Represents the size of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity or hydrophobicity. |
| Topological | Wiener Index | Relates to molecular branching. |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can serve as a scaffold or starting point for these efforts. nih.gov
In virtual library design, the core structure (scaffold) of the compound is kept constant while different chemical groups are systematically added at specific modification points. mdpi.comresearchgate.net This creates a large, "virtual" library of related compounds that exist only in the computer. This library can then be computationally screened against a 3D model of the biological target (structure-based virtual screening) to predict which derivatives will have the highest binding affinity. mdpi.com This approach allows researchers to explore a vast chemical space efficiently, prioritizing the synthesis of only the most promising candidates and accelerating the discovery of novel and improved derivatives. nih.gov
Future Directions and Emerging Research Avenues for S N 1 Benzylpyrrolidin 3 Yl 2 Chloroacetamide
Development as a Tool Compound for Investigating Underexplored Biological Mechanisms
The unique combination of a pyrrolidine (B122466) scaffold, known for its presence in numerous biologically active molecules, and a chloroacetamide functional group, a mildly electrophilic "warhead," positions (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide as a promising tool compound. Its potential lies in the exploration of biological targets, particularly enzymes with nucleophilic residues in their active sites.
The chloroacetamide moiety can form a covalent bond with nucleophilic amino acid residues, such as cysteine. This irreversible interaction can be leveraged to study the function of specific proteins. By observing the physiological or cellular effects after the compound has bound to its target, researchers can infer the role of that protein. The benzyl (B1604629) and pyrrolidinyl portions of the molecule will govern the selectivity of this interaction, directing the compound to particular binding pockets.
Future research could involve screening this compound against panels of enzymes to identify specific targets. Once a target is identified, the compound can be used to probe its function in various cellular pathways, potentially uncovering novel regulatory mechanisms that have been previously underexplored.
Integration into Chemical Probe Libraries for Systems Biology Research
Chemical probe libraries are collections of small molecules with well-defined biological activities used to interrogate complex biological systems. This compound is an ideal candidate for inclusion in such libraries, particularly those focused on covalent inhibitors.
Key characteristics for a chemical probe:
| Characteristic | Relevance to this compound |
| Potency | The covalent binding mechanism has the potential for high potency. |
| Selectivity | The stereochemistry of the pyrrolidine ring and the nature of the substituents can be modified to achieve high selectivity for a specific target. |
| Mechanism of Action | The chloroacetamide group provides a defined mechanism of covalent modification. |
By incorporating this compound into screening libraries, researchers in systems biology can use it to map protein-protein interactions, identify novel drug targets, and understand the complex networks that govern cellular behavior. Its defined structure and reactive group would make it a valuable addition to the chemical biologist's toolkit.
Exploration of Synergistic Effects with Other Research Compounds in Cellular Assays
The biological activity of a compound can sometimes be enhanced when used in combination with other molecules. This phenomenon, known as synergy, is a key area of research in drug discovery. Future studies on this compound could explore its potential for synergistic interactions in various cellular assays.
For instance, if the compound is found to inhibit a particular enzyme in a cancer cell line, it could be tested in combination with known chemotherapeutic agents. The rationale is that by inhibiting two different targets in a compensatory or parallel pathway, the combination could be more effective at killing cancer cells than either compound alone. These studies are critical for identifying novel combination therapies and understanding the robustness of cellular signaling networks.
Application in Phenotypic Drug Discovery Screens for Novel Biological Modulators
Phenotypic drug discovery involves screening compounds for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. scbt.com This approach is particularly useful for identifying first-in-class medicines with novel mechanisms of action. scbt.com
The chloroacetamide moiety of this compound makes it an interesting candidate for covalent fragment libraries used in phenotypic screens. While chloroacetamides have shown some cytotoxicity in certain contexts, their reactivity can be tuned to identify specific and potent inhibitors. biorxiv.org A recent study on covalent compound libraries highlighted that while chloroacetamides were generally less active in antibacterial screens, the covalent mechanism itself is a powerful tool for discovering new targets. biorxiv.org
Screening this compound in various disease models, such as cancer cell lines or models of neurodegeneration, could reveal unexpected therapeutic effects. Subsequent target deconvolution studies would then be necessary to identify the protein(s) responsible for the observed phenotype, potentially opening up new avenues for therapeutic intervention.
Contributions to Basic Scientific Understanding of Pyrrolidine-Based Bioactive Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. researchgate.netnih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. researchgate.net
Systematic studies of compounds like this compound can provide valuable insights into the structure-activity relationships (SAR) of pyrrolidine-based molecules. By synthesizing and testing analogues with variations in the stereochemistry of the pyrrolidine ring or modifications to the benzyl and chloroacetamide groups, researchers can build a comprehensive understanding of how these structural features influence biological activity.
This fundamental knowledge is essential for the rational design of future drugs and chemical probes. Understanding how the pyrrolidine scaffold can be functionalized to achieve specific biological outcomes will advance the field of medicinal chemistry and contribute to the development of new therapeutics for a range of diseases.
Q & A
Q. What are the standard synthetic routes for (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting (S)-1-benzylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., in dichloromethane with triethylamine as a base). Temperature control (0–5°C) minimizes side reactions, and purification is achieved via recrystallization or column chromatography . For analogs, substituents on the pyrrolidine or benzyl group may require tailored protecting group strategies .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine N-H at δ ~3.5 ppm, chloroacetamide C=O at ~168 ppm) .
- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns. For example, intramolecular N-H···O bonds stabilize the amide group, while C-H···π interactions influence crystal packing .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. What are the known stability and storage conditions?
Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest decomposition occurs at >40°C, releasing toxic gases (e.g., HCl) .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data when determining hydrogen-bonding patterns?
Discrepancies may arise from solvent effects or twinning. Use SHELX software for refinement , and cross-validate with PLATON/ORTEP-3 to analyze hydrogen-bond geometry (e.g., bond lengths <3.0 Å, angles >120°). For example, intramolecular N-H···O bonds in related chloroacetamides show angles of 156–160°, while intermolecular C-H···O contacts form centrosymmetric dimers .
Q. How to design experiments to assess biological activity of chloroacetamide derivatives?
- Assay Design : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) using derivatives with varying substituents (e.g., fluorophenyl groups enhance activity) .
- SAR Analysis : Compare IC₅₀ values for analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide vs. bulkier substituents) to identify pharmacophores .
- Contradiction Resolution : Replicate studies under standardized conditions (pH, temperature) to isolate variables causing conflicting results .
Q. How to optimize reaction conditions to minimize by-products during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve nucleophilicity of the amine .
- Temperature Control : Slow addition of chloroacetyl chloride at 0°C reduces dimerization .
- Catalysis : Use DMAP to accelerate acylation and reduce reaction time .
- Analytical Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How to resolve conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
Conflicting reactivity (e.g., SN1 vs. SN2 mechanisms) may arise from steric hindrance or solvent polarity. Conduct kinetic studies in varying solvents (e.g., ethanol vs. DMSO) and analyze leaving-group effects (e.g., Cl vs. Br substitution). Computational modeling (DFT) can predict transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
